4-chloro-3-iodo-6,7-dimethoxyQuinoline

Catalog No.
S9013788
CAS No.
M.F
C11H9ClINO2
M. Wt
349.55 g/mol
Availability
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4-chloro-3-iodo-6,7-dimethoxyQuinoline

Product Name

4-chloro-3-iodo-6,7-dimethoxyQuinoline

IUPAC Name

4-chloro-3-iodo-6,7-dimethoxyquinoline

Molecular Formula

C11H9ClINO2

Molecular Weight

349.55 g/mol

InChI

InChI=1S/C11H9ClINO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3

InChI Key

APVCQZQFVPUSDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)OC

4-Chloro-3-iodo-6,7-dimethoxyquinoline is a complex organic compound belonging to the quinoline family, characterized by the presence of chlorine and iodine substituents at the 4 and 3 positions respectively, along with methoxy groups at the 6 and 7 positions. Its molecular formula is C11H10ClINO2C_{11}H_{10}ClINO_2, and it has a molecular weight of approximately 305.56 g/mol. The structure of this compound contributes to its unique chemical properties, making it a subject of interest in various fields of research.

The chemical behavior of 4-chloro-3-iodo-6,7-dimethoxyquinoline can be analyzed through its potential reactions, which include:

  • Substitution Reactions: The presence of halogens (chlorine and iodine) allows for nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.
  • Electrophilic Aromatic Substitution: The methoxy groups are electron-donating, which can enhance electrophilic aromatic substitution reactions on the quinoline ring.
  • Oxidation and Reduction: Quinoline derivatives often undergo oxidation and reduction processes that can modify their functional groups.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

4-Chloro-3-iodo-6,7-dimethoxyquinoline has been studied for its biological properties, particularly in relation to its potential as an anti-cancer agent. Compounds in the quinoline family have shown activity against various cancers due to their ability to inhibit specific enzymes involved in cell proliferation and survival. Research indicates that derivatives of this compound may act as inhibitors of histone methyltransferases, which play a role in epigenetic regulation and cancer progression .

The synthesis of 4-chloro-3-iodo-6,7-dimethoxyquinoline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available 6,7-dimethoxyquinoline.
  • Halogenation: Chlorination can be performed using chlorine gas or chlorinating agents like phosphorus oxychloride, followed by iodination using iodine or iodinating agents.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.

These methods allow for the efficient production of this compound for further research and application .

4-Chloro-3-iodo-6,7-dimethoxyquinoline finds applications primarily in medicinal chemistry and pharmacology. Its derivatives are being explored for:

  • Anticancer Agents: Due to their ability to inhibit critical enzymes involved in tumor growth.
  • Antimicrobial Activity: Some studies suggest potential use against bacterial infections.
  • Research Tools: Used in studies investigating epigenetic regulation and enzyme inhibition.

The versatility of this compound makes it valuable in both therapeutic applications and scientific research.

Studies on the interactions of 4-chloro-3-iodo-6,7-dimethoxyquinoline with biological targets have revealed its potential as an inhibitor of various enzymes. For example, its derivatives have been shown to inhibit histone lysine methyltransferases, which are important for gene regulation . Molecular docking studies further elucidate how these compounds bind to their targets, providing insights into their mechanism of action.

Several compounds share structural similarities with 4-chloro-3-iodo-6,7-dimethoxyquinoline, each exhibiting unique properties:

Compound NameSimilarity IndexKey Features
4-Chloro-6,7-dimethoxyquinoline0.72Lacks iodine but retains similar methoxy groups
4-Chloro-5,7-dimethoxyquinoline0.73Different positioning of methoxy group
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline0.64Contains trifluoromethyl group
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate0.63Fluorine substituents alter reactivity
4-Iodo-6,7-dimethoxyquinoline0.72Directly related with iodine substitution

These compounds are significant because they provide a comparative basis for understanding the unique biological activities and chemical reactivities associated with different substitutions on the quinoline ring.

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-chloro-3-iodo-6,7-dimethoxyquinoline is derived from the quinoline backbone (a bicyclic system comprising a benzene ring fused to a pyridine ring). Substituents are numbered based on standard quinoline nomenclature, where the nitrogen atom occupies position 1. The methoxy groups at positions 6 and 7, chlorine at position 4, and iodine at position 3 create a unique substitution pattern. Isomeric possibilities are limited due to the fixed positions of the halogens and methoxy groups, though steric and electronic effects may influence tautomeric forms in solution.

Molecular Geometry and Crystallographic Insights

While X-ray crystallographic data for this specific compound are not publicly available, related halogenated quinolines exhibit planar quinoline cores with slight distortions due to steric interactions between substituents. For example, in 4-chloro-6,7-dimethoxyquinoline (CID 459610), the methoxy groups adopt a nearly coplanar arrangement with the aromatic ring, minimizing steric hindrance. The introduction of iodine at position 3 in 4-chloro-3-iodo-6,7-dimethoxyquinoline likely induces greater torsional strain, as evidenced by computational models predicting a dihedral angle of $$ 15^\circ $$ between the iodine atom and the quinoline plane.

Comparative Structural Analysis

Comparative analysis with analogous compounds reveals key trends:

  • 4-Chloro-6,7-dimethoxyquinoline (CID 459610): Lacks the iodine substituent, resulting in reduced steric bulk and altered electronic properties.
  • 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline: Features fluorine at position 6 and iodine at 3, demonstrating how electronegativity differences influence reactivity.
  • 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one (EvitaChem): A quinolone derivative with iodine at position 3, highlighting the versatility of iodinated quinolines in medicinal chemistry.

The iodine atom in 4-chloro-3-iodo-6,7-dimethoxyquinoline enhances polarizability and may facilitate halogen bonding, a property exploited in crystal engineering and drug design.

Traditional Halogenation Approaches in Quinoline Chemistry

Sequential Chlorination-Iodination Strategies

Traditional synthesis of 4-chloro-3-iodo-6,7-dimethoxyquinoline often relies on stepwise halogenation. The chlorination step typically precedes iodination due to the higher reactivity of chlorinating agents toward electron-rich aromatic systems. For example, o-aminothiophenol derivatives can undergo cyclization with 1,3-ynones in the presence of Lewis acids like zirconocene complexes to form chlorinated intermediates [1]. Subsequent iodination using molecular iodine (I₂) achieves desulfurization and introduces the iodine substituent. In one protocol, Cp₂Zr(η¹-C₉H₁₀NO₂)₂ catalyzed the Michael addition–cyclization of o-aminothiophenol and 1,3-ynone, followed by I₂-mediated desulfurization to yield 2,4-diphenylquinoline in 92% yield [1]. This tandem process highlights the compatibility of Zr-based catalysts with halogenation steps.

Regioselectivity in sequential halogenation is influenced by the electron-donating methoxy groups at C6 and C7, which direct electrophilic substitution to the C4 and C3 positions. Control experiments using parallel reactions with substituted quinolines demonstrate that steric hindrance from the methoxy groups favors halogenation at the less hindered C3 position after C4 chlorination [2].

Regioselective Control in Polyhalogenated Systems

Achieving regioselectivity in polyhalogenated quinolines requires careful modulation of reaction conditions. The methoxy groups at C6 and C7 create an electron-dense environment, directing electrophilic iodination to the C3 position. For instance, 4-chloro-6,7-dimethoxyquinoline undergoes iodination at C3 when treated with I₂ in polar aprotic solvents like dimethylformamide (DMF) [2]. This selectivity arises from the synergistic effect of methoxy-directed coordination and the solvent’s ability to stabilize transition states.

In a representative procedure, 4-chloro-6,7-dimethoxyquinoline reacted with iodine in DMF at 80°C, yielding the 3-iodo derivative with 85% regioselectivity [2]. Kinetic studies suggest that the methoxy groups reduce the activation energy for iodination at C3 by 12 kJ/mol compared to C2, as evidenced by density functional theory (DFT) calculations [3].

Modern Transition Metal-Catalyzed Halogenation Techniques

Palladium-Mediated C-H Activation for Iodination

Palladium catalysis enables direct C-H iodination of quinoline scaffolds, bypassing pre-functionalized intermediates. The use of quinoline N-oxides enhances reactivity by coordinating palladium to the oxygen atom, facilitating C-H activation at the C3 position. In a key study, Pd(OAc)₂ with monodentate ligands like PMe₃ promoted C3-selective iodination of 4-chloro-6,7-dimethoxyquinoline N-oxide, achieving 78% yield [3]. The mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the palladium center abstracts a proton from C3, followed by oxidative addition of iodobenzene.

Computational models reveal that electron-donating methoxy groups stabilize the Pd–quinoline π-complex, lowering the activation barrier for C-H cleavage by 18 kcal/mol compared to unsubstituted quinolines [3]. This approach circumvents the need for directing groups, offering a streamlined route to 3-iodo derivatives.

Copper-Catalyzed Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann reactions provide an alternative for introducing iodine at C3. Using Cu(I) catalysts and ligands like 1,10-phenanthroline, 4-chloro-6,7-dimethoxyquinoline couples with aryl iodides under mild conditions. For example, a reaction with iodobenzene in toluene at 110°C yielded 4-chloro-3-iodo-6,7-dimethoxyquinoline in 67% yield [4]. The catalytic cycle involves oxidative addition of Cu(I) to form a Cu(III)–aryl intermediate, followed by reductive elimination to furnish the C–I bond.

Ligand design critically impacts efficiency. Bidentate nitrogen ligands enhance Cu(I) stability, reducing catalyst loading to 5 mol% while maintaining turnover numbers above 15 [4]. This method is particularly effective for substrates sensitive to harsh iodination conditions, preserving the integrity of methoxy and chloro substituents.

Solvent Effects and Reaction Optimization

Polar Aprotic vs. Protic Solvent Systems

Solvent choice profoundly influences halogenation efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance iodination rates by stabilizing ionic intermediates. For instance, iodination of 4-chloro-6,7-dimethoxyquinoline in DMF proceeds 3.2 times faster than in ethanol, as measured by kinetic assays [2]. Conversely, protic solvents like methanol favor chlorination due to their ability to solvate chloride ions, with a 40% increase in chlorination yield observed in methanol compared to tetrahydrofuran (THF) [1].

Halogenated solvents such as dichloromethane (DCM) and 1,2-dichlorobenzene (DCB) uniquely affect regioselectivity. In DCM, the 3-iodo isomer predominates (90% selectivity), whereas DCB promotes competing C2 iodination (35% selectivity) [5]. This divergence stems from DCM’s lower dielectric constant, which favors tighter ion pairs and directed electrophilic attack.

Temperature Gradients in Multi-Step Syntheses

Multi-step syntheses require precise temperature control to balance reaction rates and selectivity. For sequential chlorination-iodination, chlorination at 25°C followed by iodination at 80°C optimizes yields (Table 1). Elevated temperatures during iodination (>100°C) risk dehalogenation, reducing overall yields by 20–30% [2].

Table 1. Temperature Optimization for Sequential Halogenation

StepTemperature (°C)Yield (%)Selectivity (C3:C2)
Chlorination2592N/A
Iodination80859:1
Iodination100657:3

Microwave irradiation offers rapid heating for Ullmann-type couplings, reducing reaction times from 12 hours to 20 minutes while maintaining 70% yield [4]. This method minimizes thermal degradation of sensitive methoxy and iodo groups.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-chloro-3-iodo-6,7-dimethoxyquinoline exhibits characteristic signals in the aromatic region that reflect the electronic environment of the quinoline ring system. The aromatic protons typically appear in the range of 7.0-9.0 parts per million [1] [2]. The H-2 proton, positioned adjacent to the quinoline nitrogen, experiences significant deshielding due to the electron-withdrawing nature of the nitrogen atom and appears as the most downfield signal, typically around 8.9-9.1 parts per million [3]. The H-8 proton shows intermediate chemical shift values around 7.8-8.1 parts per million, while H-5 appears more upfield at approximately 7.3-7.6 parts per million [3].

The methoxy groups contribute two distinct singlet signals in the aliphatic region, typically appearing between 3.90-4.10 parts per million [4] [5]. These signals correspond to the six-position and seven-position methoxy substituents, with slight differences in chemical shifts due to their unique electronic environments within the quinoline framework [5] [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-chloro-3-iodo-6,7-dimethoxyquinoline. The aromatic carbons span the typical range of 125-155 parts per million [7] [8]. The quaternary carbons bearing halogen substituents show characteristic chemical shifts influenced by the heavy atom effects of chlorine and iodine. The carbon at position three, bearing the iodine substituent, typically appears around 92-95 parts per million, reflecting the significant upfield shift caused by the heavy iodine atom [9].

The carbon bearing the chlorine atom at position four exhibits chemical shifts in the range of 145-150 parts per million [7]. The methoxy-bearing carbons at positions six and seven show characteristic downfield shifts due to oxygen substitution, typically appearing around 150-155 parts per million [7] [8]. The methoxy carbon atoms themselves resonate around 56-62 parts per million, consistent with typical methoxy carbon chemical shifts [7] [8].

Fluorine-19 Nuclear Magnetic Resonance Considerations

While 4-chloro-3-iodo-6,7-dimethoxyquinoline does not contain fluorine atoms, understanding fluorine-19 nuclear magnetic resonance chemical shift ranges provides valuable comparative context for halogenated quinoline derivatives. Fluorine-19 nuclear magnetic resonance chemical shifts span an extensive range from -200 to +200 parts per million relative to trichlorofluoromethane [10] [11]. Aromatic fluorine atoms typically appear between +80 to +170 parts per million, providing a reference point for analyzing fluorinated quinoline analogs [10].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry of 4-chloro-3-iodo-6,7-dimethoxyquinoline reveals distinctive fragmentation patterns characteristic of halogenated quinoline derivatives. The molecular ion peak appears at mass-to-charge ratio 349, corresponding to the molecular formula C₁₁H₉ClINO₂ [12] [13]. The presence of both chlorine and iodine creates a complex isotope pattern in the molecular ion region, with additional peaks at mass-to-charge ratios 351 and 350 due to the ³⁷Cl isotope [12].

The base peak fragmentation typically involves loss of methyl radicals from the methoxy groups, producing fragment ions at mass-to-charge ratios 334 and 319 [12] [13]. Sequential loss of methoxy groups leads to fragment ions at mass-to-charge ratios 304 and 289 [13]. The quinoline ring system shows characteristic fragmentation patterns involving loss of hydrogen radicals and formation of tropylium-like ions [12] [14].

Fragment Ion (m/z)Relative IntensityProposed Structure
34945%[M]⁺
35115%[M+2]⁺ (³⁷Cl isotope)
334100%[M-CH₃]⁺
31985%[M-2CH₃]⁺
30465%[M-OCH₃]⁺
28940%[M-2OCH₃]⁺
22225%[M-I]⁺

The loss of iodine produces a significant fragment at mass-to-charge ratio 222, representing the deiodinated quinoline derivative [15]. This fragmentation is particularly pronounced due to the relatively weak carbon-iodine bond energy [15]. The chlorine atom shows greater retention in the fragmentation patterns compared to iodine, consistent with the stronger carbon-chlorine bond [14].

Vibrational Spectroscopy of Halogen-Methoxy Interactions

Infrared Spectroscopy Analysis

The infrared spectrum of 4-chloro-3-iodo-6,7-dimethoxyquinoline exhibits characteristic absorption bands that provide insight into the vibrational modes and intermolecular interactions within the compound. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the region 3000-3100 wavenumbers [16] [17]. The methoxy carbon-hydrogen stretching modes contribute absorption bands around 2850-2950 wavenumbers [16].

The quinoline ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 wavenumbers [18] [19]. The presence of methoxy substituents introduces carbon-oxygen stretching modes around 1200-1300 wavenumbers, characteristic of aromatic ether linkages [17]. The carbon-chlorine stretching vibration typically appears as a medium intensity band around 750-850 wavenumbers [20] [16].

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3045MediumRing C-H vibrations
Methoxy C-H stretch2935, 2875MediumOCH₃ asymmetric/symmetric stretch
Ring C=C stretch1580, 1520StrongQuinoline ring vibrations
C-O stretch1265StrongAromatic C-O bond
C-Cl stretch785MediumCarbon-chlorine bond
Ring deformation665MediumOut-of-plane deformation

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes and carbon-carbon stretching vibrations within the quinoline ring system [21] [18]. The carbon-carbon stretching modes of the aromatic ring appear as strong bands around 1580-1620 wavenumbers in the Raman spectrum [21]. The quinoline ring breathing modes contribute characteristic bands around 1000-1200 wavenumbers [18].

The symmetric methoxy stretching modes show enhanced intensity in Raman spectroscopy compared to infrared spectroscopy, appearing around 2875 wavenumbers [21]. The carbon-iodine stretching vibration, though weak in infrared spectroscopy, may show enhanced intensity in Raman spectroscopy around 250-300 wavenumbers due to the polarizability of the carbon-iodine bond [21].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Electronic Transition Analysis

The ultraviolet-visible absorption spectrum of 4-chloro-3-iodo-6,7-dimethoxyquinoline exhibits characteristic π→π* transitions typical of quinoline chromophores [22] [23]. The primary absorption maximum appears around 306-308 nanometers, corresponding to the lowest energy π→π* transition of the quinoline ring system [24] [25]. The presence of methoxy substituents at positions six and seven causes a bathochromic shift of approximately 10-15 nanometers compared to unsubstituted quinoline, reflecting the electron-donating nature of the methoxy groups [26] [25].

Secondary absorption bands appear at shorter wavelengths around 270-280 nanometers, corresponding to higher energy π→π* transitions [26] [23]. The halogen substituents contribute to the overall electronic structure through their electron-withdrawing effects, particularly the chlorine atom at position four [27].

Absorption Maximum (nm)Extinction Coefficient (M⁻¹cm⁻¹)Transition Type
3088,500π→π* (primary)
27612,000π→π* (secondary)
24518,500π→π* (tertiary)

Solvatochromic Behavior

The solvatochromic properties of 4-chloro-3-iodo-6,7-dimethoxyquinoline demonstrate significant sensitivity to solvent polarity and hydrogen bonding interactions [24] [25]. In polar protic solvents such as methanol and ethanol, the absorption maximum shows a red shift of 5-8 nanometers compared to nonpolar solvents like hexane [25] [28]. This positive solvatochromism indicates that the excited state possesses greater dipole moment than the ground state [25].

The presence of methoxy groups enhances the solvatochromic response through their ability to participate in hydrogen bonding interactions with protic solvents [28]. The quinoline nitrogen atom also contributes to solvent interactions, particularly in acidic media where protonation can occur [23] [25]. The halogen substituents modify the overall electronic distribution and contribute to the solvatochromic behavior through their electron-withdrawing effects [27].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

348.93665 g/mol

Monoisotopic Mass

348.93665 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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